Sanglifehrin C
Description
Discovery and Isolation from Streptomyces Species
The story of the sanglifehrins began with the screening of actinomycete strains in a cyclophilin-binding assay. jst.go.jpnih.gov This led to the discovery of a novel class of macrolides produced by the fermentation of Streptomyces sp. strain A92-308110. wikipedia.orgnih.gov The producing organism is also known as DSM 9954. google.com The initial discovery was first published in 1999. wikipedia.org
The isolation and purification of these compounds from the fermentation broth involved a series of steps, including extraction and multiple chromatographic techniques. nih.gov This activity-guided process was crucial for obtaining the pure sanglifehrin compounds. nih.gov While Streptomyces sp. A92-308110 is the primary source, research has also explored other species like Streptomyces flaveolus for sanglifehrin production. aai.orgmdpi.com
Identification and Characterization of Sanglifehrin Congeners (A, B, C, and D)
Through detailed analysis, four primary congeners were identified and named sanglifehrins A, B, C, and D. nih.gov The determination of their chemical structures and absolute stereochemistries was a significant undertaking, accomplished through the use of NMR techniques and X-ray crystallography of the complex of sanglifehrin A with cyclophilin A. jst.go.jpnih.gov
Sanglifehrin A is the most abundant of the congeners found in fermentation broths. google.com It consists of a 22-membered macrocycle that incorporates a tripeptide subunit and features a nine-carbon side chain with a spirocyclic substituent at position 23. jst.go.jpnih.gov
The other congeners, including Sanglifehrin C, are structurally related to Sanglifehrin A. It has been noted that while sanglifehrins A and B are considered genuine metabolites of the Streptomyces species, sanglifehrins C and D are believed to be artifacts formed during the isolation process. jst.go.jpnih.gov
Specifically, this compound differs from Sanglifehrin A by the formation of a hemiketal. nih.gov This structural modification involves the C-53 ketone, the C-15 hydroxyl group, and methanol. nih.gov Sanglifehrin D incorporates this hemiketal formation as well as a change in a double bond present in Sanglifehrin B. nih.gov The affinity of sanglifehrins C and D for cyclophilin A is comparable to that of cyclosporin (B1163) A. nih.gov
Below is a table summarizing the key characteristics of the Sanglifehrin congeners:
| Sanglifehrin Congener | Key Structural Feature | Relationship to Sanglifehrin A |
| Sanglifehrin A | Base structure with a 22-membered macrocycle and spirocyclic side chain. jst.go.jpnih.gov | - |
| Sanglifehrin B | Contains a cis double bond from C-35–C-36 instead of a hydroxyl group at C-35. nih.gov | Differs by the presence of a double bond. nih.gov |
| This compound | Formation of a hemiketal involving the C-53 ketone, C-15 hydroxyl, and methanol. nih.gov | Differs by the formation of a hemiketal. nih.gov |
| Sanglifehrin D | Incorporates both the hemiketal of this compound and the double bond of Sanglifehrin B. nih.gov | A combination of the structural features of SfB and SfC. nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C61H93N5O13 |
|---|---|
Molecular Weight |
1104.4 g/mol |
IUPAC Name |
(3S,6S,9R,12S,14R,15S,16S,17E,19E,22S,25S)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone |
InChI |
InChI=1S/C61H93N5O13/c1-12-43-31-38(6)61(64-55(43)71)41(9)53(70)40(8)51(78-61)34-49(69)36(4)21-15-13-16-22-37(5)50-27-18-14-17-26-48(68)39(7)54-45(28-29-60(10,76-11)79-54)56(72)63-52(35(2)3)57(73)62-47(33-42-23-19-24-44(67)32-42)58(74)66-30-20-25-46(65-66)59(75)77-50/h13-14,16-19,22-24,26,32,35-36,38-41,43,45-54,65,67-70H,12,15,20-21,25,27-31,33-34H2,1-11H3,(H,62,73)(H,63,72)(H,64,71)/b16-13+,18-14+,26-17+,37-22+/t36-,38-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60-,61+/m0/s1 |
InChI Key |
GYXRDKLWEUPOMU-UQIUYKCVSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@@H]4[C@@H](CC[C@@](O4)(C)OC)C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)O)C)NC1=O)C |
Canonical SMILES |
CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C4C(CCC(O4)(C)OC)C(=O)NC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)O)C)NC1=O)C |
Synonyms |
sanglifehrin C |
Origin of Product |
United States |
Biosynthetic Pathways and Engineering of Sanglifehrin C
Elucidation of the Hybrid Polyketide Synthase (PKS)-Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line
The biosynthesis of sanglifehrin is orchestrated by a massive hybrid PKS-NRPS assembly line. psu.eduresearchgate.net Analysis of the 92,776 base pair gene cluster responsible for sanglifehrin production revealed a mixed PKS/NRPS pathway. psu.edunih.gov This molecular factory is comprised of multiple modules, each containing a specific set of enzymatic domains that work in a coordinated, assembly-line fashion to build the complex molecule. rasmusfrandsen.dkbiorxiv.org
The assembly process is believed to start with the formation of the spirolactam portion, followed by the construction of the macrolide ring. psu.edu The PKS modules are responsible for synthesizing the polyketide backbone of the molecule, while the NRPS module incorporates an amino acid, which is later modified. wikipedia.org This hybrid system allows for the incorporation of both fatty acid-like and amino acid-derived units, contributing to the structural complexity and diversity of the sanglifehrin family. biorxiv.orgyoutube.com
Table 1: Key Components of the Sanglifehrin Biosynthetic Gene Cluster
| Gene/Protein Family | Function | Reference |
| Polyketide Synthase (PKS) | Catalyzes the formation of the polyketide backbone. | psu.edunih.gov |
| Non-Ribosomal Peptide Synthetase (NRPS) | Incorporates amino acid building blocks. | psu.edunih.gov |
| Crotonyl-CoA Reductase/Carboxylase (CCR) | Involved in the formation of the starter unit (2R)-2-ethylmalonamyl-CoA. | psu.edunih.gov |
| Iterative Type I PKS | Synthesizes the extender unit (2S)-2-(2-oxo-butyl)malonyl-CoA. | psu.edunih.gov |
| Phenylalanine Hydroxylase | Catalyzes the formation of (2S)-m-tyrosine. | psu.edunih.gov |
Characterization of Key Biosynthetic Enzymes and Unique Building Block Formation
The construction of sanglifehrin C involves a series of unique enzymatic reactions that generate unconventional building blocks, which are then incorporated into the growing molecular chain.
Formation of (2R)-2-ethylmalonamyl-CoA
The biosynthesis is initiated with the unusual starter unit, (2R)-2-ethylmalonamyl-CoA. psu.edu Its formation is proposed to involve a crotonyl-CoA reductase/carboxylase (CCR) enzyme. psu.edunih.gov This enzyme likely catalyzes the reductive carboxylation of crotonyl-CoA to produce (2S)-2-ethylmalonyl-CoA. psu.edu An epimerase is then thought to convert the (2S) form to the (2R) isomer required for priming the PKS assembly line. psu.edu Further enzymatic activity by an amide synthetase, SfaP, and a β-ketoacyl-ACP synthase III-like protein, SfaN, are involved in the amidation and loading of this starter unit onto the PKS-NRPS machinery. researchgate.netresearchgate.net
Role of Iterative Type I PKS in (2S)-2-(2-oxo-butyl)malonyl-CoA Synthesis
Another key and atypical building block is the extender unit, (2S)-2-(2-oxo-butyl)malonyl-CoA. psu.edu The biosynthesis of this six-carbon unit is attributed to an iterative type I PKS. psu.edunih.gov Unlike the more common modular PKSs where each module is used only once, iterative PKSs utilize their domains multiple times to construct a polyketide chain. nih.govnih.gov This iterative process allows for the generation of more complex and varied structures from a more compact set of enzymatic domains. nih.gov
Biosynthesis of (2S)-m-tyrosine via Phenylalanine Hydroxylase
The NRPS module of the sanglifehrin assembly line incorporates the non-proteinogenic amino acid (2S)-m-tyrosine. psu.eduacs.org This unusual amino acid is synthesized from the common amino acid L-phenylalanine by a dedicated phenylalanine hydroxylase. psu.edunih.govnih.gov This enzyme specifically hydroxylates phenylalanine at the meta position of the phenyl ring, a rare modification in natural product biosynthesis. nih.gov The resulting (2S)-m-tyrosine is then activated and incorporated into the growing peptide chain by the NRPS machinery. researchgate.net
Stereoselective Spirolactam Formation via Putative Spontaneous Ketalization
A defining feature of the sanglifehrin structure is the [5.5] spirolactam moiety, which possesses a quaternary carbon at its center and multiple stereocenters. psu.edu The formation of this complex structure is proposed to be triggered by a spontaneous ketalization event. psu.edunih.gov This reaction is thought to occur in a stereoselective manner, ensuring the correct three-dimensional arrangement of the final molecule. psu.edu While total synthesis efforts have utilized acid-mediated spirolactamization, the exact enzymatic control or spontaneous nature of this key cyclization in the biosynthetic pathway remains an area of active investigation. acs.orgresearchgate.net
Strategies for Combinatorial Biosynthesis and Structural Diversification
The elucidation of the sanglifehrin biosynthetic pathway opens up exciting possibilities for generating novel analogs through combinatorial biosynthesis. psu.edusemanticscholar.org By manipulating the genes in the biosynthetic cluster, it is possible to alter the structure of the final product. rsc.orgsemanticscholar.org For example, inactivating or modifying the domains responsible for producing the unique starter and extender units could lead to the creation of sanglifehrin derivatives with different side chains. inderscienceonline.com
Furthermore, the modular nature of the PKS-NRPS system allows for the swapping of entire modules or individual domains to introduce different building blocks or alter the stereochemistry of the molecule. rsc.org This "mix-and-match" approach has the potential to generate a library of new sanglifehrin analogs with potentially improved or novel biological activities. asm.org The amenability of the producing organism, Streptomyces flaveolus, to genetic engineering makes it a promising chassis for such biosynthetic engineering efforts. asm.orgnih.gov
Molecular Interactions and Structural Biology of Sanglifehrin C Target Complexes
High-Affinity Binding Profile to Cyclophilins (CypA, CypB, CypD)
Sanglifehrin C, a member of the sanglifehrin family of macrolides, demonstrates a notable high-affinity binding to a class of proteins known as cyclophilins, specifically Cyclophilin A (CypA), Cyclophilin B (CypB), and Cyclophilin D (CypD). nih.govnih.gov These proteins are ubiquitous and function as peptidyl-prolyl cis-trans isomerases, playing a crucial role in protein folding. proteopedia.org The interaction between sanglifehrins and cyclophilins is a key aspect of their biological activity. nih.govnih.gov
Research indicates that sanglifehrins, as a class, are potent inhibitors of the PPIase activity of CypA, CypB, and CypD. nih.gov The binding affinity of this compound to CypA is comparable to that of the well-known immunosuppressant, Cyclosporin (B1163) A (CsA). nih.gov
The binding affinity of this compound for CypA is similar to that of Cyclosporin A. nih.gov In contrast, Sanglifehrins A and B exhibit a 10 to 20-fold higher affinity for CypA than CsA. nih.gov While this compound's affinity is on par with CsA, other sanglifehrins like Sanglifehrin A have demonstrated a significantly stronger bond. For instance, in a cell-free competitive binding assay, Sanglifehrin A showed an IC50 of 6.9 ± 0.9 nM, which is about 60 times higher than that of CsA (IC50 = 420 ± 56 nM). mdpi.com All sanglifehrins, including C, have been shown to be more potent than CsA in disrupting the complex formation between cyclophilins (CypA, CypB, and CypD) and the hepatitis C virus NS5A protein. nih.gov
Table 1: Comparative Binding Affinities of Sanglifehrins and Cyclosporin A to Cyclophilin A
| Compound | Comparative Affinity to CypA vs. CsA | IC50 (nM) |
|---|---|---|
| Sanglifehrin A | 10 to 20-fold higher nih.gov | 6.9 ± 0.9 mdpi.com |
| Sanglifehrin B | 10 to 20-fold higher nih.gov | Not specified |
| This compound | Comparable nih.gov | Not specified |
| Sanglifehrin D | Comparable nih.gov | Not specified |
| Cyclosporin A (CsA) | Baseline | 420 ± 56 mdpi.com |
Structural Basis of Cyclophilin-Sanglifehrin C Complex Formation
The structural underpinnings of the interaction between sanglifehrins and cyclophilins have been elucidated through advanced analytical techniques. scispace.comnih.govjst.go.jp These studies reveal that the macrocyclic portion of the sanglifehrin molecule is exclusively responsible for the interaction with cyclophilin A. acs.org
The chemical structures and absolute stereochemistries of the sanglifehrins, including this compound, were determined using NMR techniques and, notably, by X-ray crystallography of the complex formed between Sanglifehrin A and cyclophilin A. nih.govjst.go.jpjst.go.jp The crystal structure of human CypA in complex with Sanglifehrin A was determined at a high resolution of 1.6 Å. proteopedia.orgnih.gov This high-resolution structure provided detailed insights into the interactions between CypA and the sanglifehrin molecule. proteopedia.orgnih.gov It showed that the 22-membered macrocycle of Sanglifehrin A is deeply embedded in the same binding site as Cyclosporin A. proteopedia.org
The structural analysis of the cyclophilin-sanglifehrin complex has identified a deep hydrophobic pocket on cyclophilin A as the binding site. acs.org This is the same pocket where Cyclosporin A binds. acs.org The unique piperazic acid moiety of the sanglifehrin molecule occupies this hydrophobic cavity, a space that is occupied by the valine residue of Cyclosporin A in its complex with cyclophilin. acs.orgsci-hub.ru The valine-m-tyrosine-piperazic acid tripeptide within the sanglifehrin core is a key contributor to the compound's potency. pdbj.org This tripeptide, along with other functionalities, creates a strong affinity for cyclophilin A. acs.org The interaction is further stabilized by six direct hydrogen bonds between Sanglifehrin A and CypA. proteopedia.org
Analysis of Conformational Landscapes and Protein-Ligand Affinity
The binding of a ligand to a protein can occur through different mechanisms, such as "induced fit" or "conformational selection". mdpi.com In the case of sanglifehrins, the interaction appears to be a highly optimized combination of multiple functionalities within the macrocyclic fragment, which together provide an extremely strong affinity for cyclophilin A. acs.org The conformational energies of sanglifehrin derivatives can be influenced by modifications to the molecule, which in turn impacts their binding affinity. acs.org The internal conformational strain that a ligand incurs upon binding is a critical factor affecting binding affinity. nih.gov The flexibility of the protein allows for conformational adjustments of residue side chains and even the backbone to form strong noncovalent interactions with the ligand. mdpi.com
Dimerization of Cyclophilin-Sanglifehrin A Complexes
An interesting structural feature observed in the crystalline state is the dimerization of the Cyclophilin A-Sanglifehrin A (CypA-SFA) complex. proteopedia.orgnih.gov Light scattering and size exclusion chromatography experiments have confirmed that this dimerization also occurs in solution. proteopedia.orgnih.gov This observation has led to the hypothesis that the dimer of the CypA-SFA complex might be the molecular entity responsible for mediating the immunosuppressive effect. proteopedia.orgnih.gov
Mechanisms of Cellular and Molecular Action of Sanglifehrin C
Mechanistic Divergence from Canonical Immunosuppressants (Cyclosporin A and Rapamycin)
Sanglifehrin C, while being a cyclophilin-binding agent like Cyclosporin (B1163) A (CsA), operates through a fundamentally different pathway to exert its immunosuppressive effects. nih.govnih.gov It also shows a mode of action distinct from mTOR inhibitors such as Rapamycin (B549165). nih.govresearchgate.net
Non-Inhibition of Calcineurin Phosphatase Activity
A key distinguishing feature of this compound is its inability to inhibit the phosphatase activity of calcineurin. nih.govnih.gov Cyclosporin A exerts its immunosuppressive function by first forming a complex with cyclophilin A. This complex then binds to and inhibits calcineurin, a crucial enzyme in the T-cell activation pathway. nih.gov The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 (B1167480) (IL-2) and other cytokine genes essential for T-cell proliferation.
In stark contrast, while this compound binds with high affinity to cyclophilin A, this complex does not interact with or inhibit calcineurin. nih.govnih.gov This fundamental difference indicates that the immunosuppressive activity of this compound is not dependent on the calcineurin pathway, setting it apart from CsA. nih.gov
Distinct from Mammalian Target of Rapamycin (mTOR) Pathway Inhibition
The mechanism of this compound also differs significantly from that of Rapamycin, a potent inhibitor of the mammalian target of rapamycin (mTOR). nih.govnih.gov Rapamycin binds to the immunophilin FKBP12, and this complex then inhibits mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. nih.govmdpi.com The inhibition of mTOR, specifically the mTORC1 complex, blocks downstream signaling required for cell cycle progression, leading to the arrest of T-cells in the G1 phase. mdpi.com
Although this compound also induces a G1 phase arrest in T-cells, similar to Rapamycin, it does not inhibit the mTOR pathway. nih.govnih.gov Studies have shown that this compound has no effect on the phosphorylation or enzymatic activity of key downstream effectors of mTOR, such as the p70 S6 kinase (S6K). nih.govresearchgate.net This clearly distinguishes this compound's mode of action from that of Rapamycin.
| Feature | This compound | Cyclosporin A | Rapamycin |
| Primary Immunophilin Target | Cyclophilin A | Cyclophilin A | FKBP12 |
| Effect on Calcineurin | No inhibition | Inhibition | No inhibition |
| Effect on mTOR Pathway | No inhibition | No direct inhibition | Inhibition |
| T-Cell Cycle Arrest | G1 Phase | G0/G1 Phase | G1 Phase |
Immunomodulatory Mechanisms in Leukocytes
This compound exerts its immunomodulatory effects through several distinct mechanisms within various leukocyte populations, particularly T-cells and dendritic cells.
Inhibition of T-Cell Proliferation and Cell Cycle Progression (G1 Phase Arrest)
A primary immunomodulatory effect of this compound is the potent inhibition of T-cell proliferation. nih.gov This inhibition is characterized by an arrest of the cell cycle in the G1 phase. nih.govnih.gov When T-cells are activated, they progress through the cell cycle to proliferate and mount an immune response. This compound intervenes in this process, preventing the transition from the G1 phase to the S phase, where DNA replication occurs. nih.gov This G1 arrest effectively halts the clonal expansion of activated T-cells. The underlying mechanism for this cell cycle arrest involves the inhibition of cyclin E-cyclin-dependent kinase 2 (CDK2) activity and the hyperphosphorylation of the retinoblastoma protein (Rb). nih.govresearchgate.net
Modulation of Interleukin-2 (IL-2) Signaling Pathways
This compound's effect on the interleukin-2 (IL-2) signaling pathway is another critical aspect of its immunomodulatory action. Unlike Cyclosporin A, which blocks IL-2 production at the transcriptional level, this compound does not inhibit IL-2 synthesis. nih.govresearchgate.net In fact, it has been observed to enhance IL-2 gene transcription in some instances. nih.gov
However, this compound effectively blocks the proliferative response of T-cells to IL-2. nih.govnih.gov This indicates that it acts downstream of the IL-2 receptor, interfering with the signaling cascade that drives cell proliferation. While it does not affect the expression of the IL-2 receptor, it disrupts the intracellular signals necessary for the cell to respond to IL-2 stimulation and progress through the cell cycle. nih.gov
Abrogation of Bioactive Interleukin-12p70 (IL-12p70) Production by Dendritic Cells
Beyond its effects on T-cells, this compound has a profound impact on dendritic cells (DCs), which are key antigen-presenting cells that initiate adaptive immune responses. Specifically, this compound has been shown to abrogate the production of bioactive interleukin-12p70 (IL-12p70) by human dendritic cells. nih.gov IL-12p70 is a critical cytokine that promotes the differentiation of naive T-cells into T helper 1 (Th1) cells, which are central to cell-mediated immunity.
This compound achieves this by suppressing the transcription of the genes encoding the p40 and p35 subunits of IL-12, as well as the p19 subunit specific to IL-23. nih.gov This potent and rapid inhibition of IL-12p70 production by dendritic cells represents a unique mechanism of immunosuppression, distinguishing it from both Cyclosporin A and Rapamycin. nih.gov Research indicates that this compound can inhibit IL-12p70 production by 80-95% in differentiated dendritic cells. nih.gov
| Cell Type | Effect of this compound | Molecular Mechanism |
| T-Cells | Inhibition of proliferation | G1 phase cell cycle arrest; Inhibition of cyclin E-CDK2 activity and Rb hyperphosphorylation. nih.govresearchgate.net |
| T-Cells | Blockade of IL-2-dependent proliferation | Acts downstream of the IL-2 receptor, interfering with signaling pathways. nih.govnih.gov |
| Dendritic Cells | Abrogation of IL-12p70 production | Suppression of IL-12p40, IL-12p35, and IL-23 p19 transcription. nih.gov |
Specific Effects on Antigen Uptake Receptor Expression and Endocytic Capacity of Human Dendritic Cells
Sanglifehrin A (SFA), a closely related analogue of this compound, has been shown to uniquely modulate the function of human dendritic cells (DCs), which are crucial for initiating immune responses. nih.gov Unlike other cyclophilin-binding agents such as cyclosporin A, SFA specifically alters the expression of antigen uptake receptors on DCs. nih.gov
Differentiation of DCs in the presence of SFA leads to a notable decrease in the expression of C-type lectins, including the mannose receptor, C1qRP, DC-ASGPR, and particularly DC-SIGN. nih.gov This reduction in C-type lectin expression corresponds with a diminished capacity for macropinocytosis and lectin-mediated endocytosis, two key processes by which DCs capture antigens. nih.gov Conversely, the expression of FcαRI (CD89) and FcγRII (CD32) is increased by SFA treatment. nih.gov Despite these changes, DCs differentiated with SFA maintain normal morphology, viability, and the ability to activate allogeneic T cells. nih.gov
The targeted effect of SFA on antigen uptake receptors and the subsequent reduction in antigen capture distinguishes it from other immunosuppressive drugs that bind to immunophilins. nih.gov
Table 1: Effects of Sanglifehrin A on Human Dendritic Cell Receptor Expression and Function
| Receptor/Function | Effect of Sanglifehrin A |
| C-Type Lectins | |
| Mannose Receptor | Decreased |
| C1qRP | Decreased |
| DC-ASGPR | Decreased |
| DC-SIGN | Decreased |
| Fc Receptors | |
| FcαRI (CD89) | Increased |
| FcγRII (CD32) | Increased |
| Endocytic Capacity | |
| Macropinocytosis | Reduced |
| Lectin-mediated endocytosis | Reduced |
Antiviral Mechanisms
Sanglifehrins exhibit potent antiviral activity, particularly against hepatitis C virus (HCV), through multiple mechanisms that disrupt the viral life cycle.
A critical step in HCV replication is the interaction between viral non-structural proteins and host cell cyclophilins. nih.govnih.gov Specifically, the formation of complexes between the HCV non-structural protein 5A (NS5A) and cyclophilin A (CypA) and cyclophilin B (CypB) is essential for viral replication. nih.govnih.gov
Sanglifehrins, including Sanglifehrin B (SfB), have been shown to be more potent than cyclosporin A in disrupting the formation of these NS5A-CypA and NS5A-CypB complexes. nih.govnih.gov By binding to the active site of cyclophilins, sanglifehrins prevent these crucial interactions, thereby inhibiting HCV replication. nih.gov This disruption of cyclophilin-viral protein complexes is a key component of the antiviral action of sanglifehrins. nih.gov
Protein Kinase R (PKR) is a key component of the innate immune response to viral infections. nih.govfrontiersin.org Upon activation by viral double-stranded RNA, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis and inhibiting viral replication. frontiersin.orgyoutube.com
Some viruses, including HCV, have evolved mechanisms to antagonize PKR. frontiersin.org The formation of the HCV NS5A-CypA complex is suggested to inhibit the function of PKR, preventing the activation of antiviral immune responses. nih.gov By disrupting the NS5A-CypA complex, sanglifehrins may indirectly rescue PKR from this viral antagonism, allowing it to exert its antiviral effects.
Interferon Regulatory Factor-1 (IRF1) is a transcription factor that plays a central role in the host's defense against pathogens by activating the expression of type I interferon genes and other antiviral genes. nih.govnih.gov The activation of IRF1 is a critical step in initiating an effective antiviral response. mdpi.com
While direct evidence for this compound's activation of IRF1 is still emerging, its ability to interfere with viral strategies that suppress the interferon response suggests a potential role. For example, the HCV NS5A protein is known to modulate the interferon response, and its interaction with CypA can prevent the formation of IRF9-CypA complexes, impacting interferon-stimulated gene transcription. nih.gov By disrupting the NS5A-CypA interaction, sanglifehrins could potentially restore the normal function of interferon signaling pathways, including those driven by IRF1.
Anti-Fibrotic Mechanisms
Recent studies have revealed a novel anti-fibrotic mechanism of Sanglifehrin A (SfA). nih.govnih.gov Pathological fibrosis is characterized by the excessive deposition of extracellular matrix proteins, primarily collagen type I, by activated myofibroblasts. nih.gov
SfA has been found to target the collagen chaperone cyclophilin B (CypB) within the endoplasmic reticulum of these cells. nih.govnih.gov Mechanistically, SfA inhibits the function of CypB and induces its secretion from the cell. nih.gov This prevents TGF-β1-activated myofibroblasts from properly synthesizing and secreting collagen type I, without causing endoplasmic reticulum stress or affecting other cellular processes like myofibroblast migration or contractility. nih.govnih.gov
In preclinical models of lung and skin fibrosis, SfA was shown to induce the secretion of CypB, leading to an inhibition of collagen synthesis by fibrotic fibroblasts and a reduction in the development of fibrosis. nih.govnih.gov Furthermore, in ex vivo studies using fibrotic human lung fibroblasts, SfA also induced CypB secretion and inhibited collagen type I secretion. nih.gov
Induction of Cyclophilin B (PPIB) Secretion from the Endoplasmic Reticulum
A primary mechanism of action for sanglifehrins involves their interaction with Cyclophilin B (PPIB), a peptidyl-prolyl cis-trans isomerase located within the endoplasmic reticulum (ER). jci.orgbiorxiv.org Chemical proteomics studies have identified PPIB as a major cellular target for Sanglifehrin A. jci.orgnih.gov The binding of the sanglifehrin molecule to PPIB within the ER lumen induces a notable cellular response: the secretion of the PPIB protein from the ER into the extracellular space. jci.orgbiorxiv.orgnih.gov
This effect has been observed in multiple cell types, including Jurkat T-cells, where treatment with Sanglifehrin A led to a decrease in intracellular PPIB levels and a corresponding increase in extracellular PPIB in the conditioned media within hours. jci.org This induced secretion is thought to result from the disruption of native protein interactions within the ER caused by the binding of the sanglifehrin compound to PPIB's catalytic domain. jci.org This mechanism is distinct from that of other immunosuppressants and represents a novel mode of action for this class of molecules. biorxiv.orgnih.gov
Interference with Collagen Type I Synthesis by Activated Myofibroblasts
The induced secretion of Cyclophilin B directly impacts the synthesis of other critical proteins, most notably collagen. biorxiv.org PPIB is an essential collagen chaperone, playing a rate-limiting role in the folding of the pro-collagen triple helix as part of the collagen prolyl 3-hydroxylation complex. biorxiv.orgnih.gov By causing the depletion of PPIB from the endoplasmic reticulum, sanglifehrins effectively prevent TGF-β1–activated myofibroblasts from properly synthesizing and secreting collagen type I. jci.orgnih.govnih.gov
This interference with collagen synthesis is a key anti-fibrotic mechanism. biorxiv.orgnih.gov Studies using mass spectrometry to profile the secreted proteins (secretome) of human lung fibroblasts treated with TGF-β1 showed that Sanglifehrin A significantly reduced the extracellular levels of several types of collagen. biorxiv.orgnih.gov Importantly, this effect occurs without inducing ER stress or affecting the mRNA transcription of collagen, myofibroblast contractility, or TGF-β1 signaling pathways. jci.orgnih.gov The mechanism specifically targets the post-translational folding and maturation of collagen by removing its essential chaperone, PPIB. biorxiv.org
| Protein | Effect of Sanglifehrin A Treatment | Function |
|---|---|---|
| Cyclophilin B (PPIB) | Increased | Collagen Chaperone |
| Collagen Type I | Reduced | Extracellular Matrix Component |
| Other Collagens | Reduced | Extracellular Matrix Component |
| α-Smooth Muscle Actin (αSMA) | Unaffected | Myofibroblast Contractility |
| SMAD2/3 Signaling Proteins | Unaffected | TGF-β1 Signaling Pathway |
Data synthesized from research findings on the effects of Sanglifehrin A on human lung fibroblasts. biorxiv.orgnih.gov
Anti-Proliferative Mechanisms (Non-Immune Specific)
Inhibition of Inosine 5'-Monophosphate Dehydrogenase 2 (IMPDH2)
Sanglifehrins exhibit anti-proliferative effects through a mechanism distinct from direct enzymatic inhibition. nih.govnih.gov Studies have identified Inosine 5'-monophosphate dehydrogenase 2 (IMPDH2) as an intracellular target. nih.gov The mechanism involves the formation of a ternary complex, consisting of Sanglifehrin A, its primary binding protein Cyclophilin A (PPIA), and IMPDH2. nih.gov
Notably, the formation of this PPIA-SfA-IMPDH2 complex does not inhibit the catalytic (dehydrogenase) activity of IMPDH2. nih.gov Instead, the complex modulates cell growth and proliferation through an interaction with the cystathionine-β-synthase (CBS) domain of IMPDH2, a region outside of the enzyme's active site. nih.gov This mode of action is different from that of other immunosuppressants like mycophenolate mofetil, which directly inhibit IMPDH2 enzymatic activity and de novo purine (B94841) biosynthesis. nih.govresearchgate.net The Sanglifehrin A complex is also highly selective for the IMPDH2 isoform over IMPDH1. nih.gov
Inhibition of Retinoblastoma Protein (Rb) Hyperphosphorylation
A key event in the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase is the hyperphosphorylation of the Retinoblastoma protein (Rb). nih.govyoutube.com In its underphosphorylated state, Rb is active and functions as a tumor suppressor by binding to transcription factors like E2F, thereby inhibiting the expression of genes required for DNA replication. youtube.comyoutube.com Phosphorylation of Rb by cyclin-dependent kinases (CDKs) inactivates it, releasing E2F and allowing the cell cycle to proceed. mdpi.com
Research has shown that Sanglifehrin A blocks cell proliferation at the G1 phase by inhibiting the hyperphosphorylation of Rb. nih.gov By preventing the inactivating phosphorylation of Rb, sanglifehrins ensure that it remains in its active, growth-suppressive state, thus halting cells at the G1/S checkpoint. nih.gov
Disruption of Cyclin E-Cyclin-Dependent Kinase 2 (CDK2) Activity
The inhibition of Rb hyperphosphorylation by sanglifehrins is a direct consequence of their effect on upstream regulatory kinases. nih.gov Specifically, Sanglifehrin A has been demonstrated to inhibit the activity of the Cyclin E-Cyclin-Dependent Kinase 2 (CDK2) complex. nih.govelsevierpure.com The Cyclin E-CDK2 complex is a critical driver of the G1/S transition, and one of its primary substrates is the Rb protein. frontiersin.org
By disrupting the kinase activity of Cyclin E-CDK2, sanglifehrins prevent the phosphorylation of Rb and other substrates necessary for entry into S phase. nih.govelsevierpure.com This action positions sanglifehrins as inhibitors of a central node in the cell cycle machinery.
NFκB-Dependent Activation of p53 Leading to Cell Cycle Arrest
The mechanism leading to the disruption of Cyclin E-CDK2 activity involves a signaling cascade that activates the tumor suppressor protein p53. elsevierpure.com Sanglifehrin A treatment has been shown to activate the transcription factor NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells). elsevierpure.comresearchgate.net This activation of NFκB, in turn, stimulates the transcription of the TP53 gene, leading to an increase in p53 protein levels. elsevierpure.com
The elevated p53 then functions as a transcription factor to up-regulate the expression of one of its key target genes, CDKN1A, which encodes the protein p21. elsevierpure.comsci-hub.cat The p21 protein is a potent cyclin-dependent kinase inhibitor. sci-hub.cat It binds directly to the Cyclin E-CDK2 complex and inhibits its kinase activity. elsevierpure.com This sequence of events—NFκB activation, p53 upregulation, p21 induction, and subsequent Cyclin E-CDK2 inhibition—provides a complete molecular pathway that explains how sanglifehrins induce a G1 cell cycle arrest. elsevierpure.comresearchgate.net Unlike many agents that activate p53, Sanglifehrin A accomplishes this without causing detectable DNA damage. elsevierpure.comresearchgate.net
Structure Activity Relationship Sar Studies and Rational Modifications of Sanglifehrin C Analogs
Identification of Pharmacophore and Essential Structural Motifs for Cyclophilin Binding
The pharmacophore of sanglifehrins for cyclophilin binding resides predominantly within the macrocyclic portion of the molecule. nih.govacs.org Through a combination of degradation studies, synthetic modifications, and X-ray crystallography, the key structural motifs essential for this interaction have been identified. nih.govacs.orgpdbj.org
The 22-membered macrocycle of sanglifehrins is the primary determinant of its high-affinity binding to cyclophilins. acs.orgjci.orgbiorxiv.org This macrocyclic core is a complex assembly of a tripeptide unit, a polypropionate fragment, and an (E,E)-diene, all of which contribute to a conformation that is highly complementary to the hydrophobic binding pocket of cyclophilin A. nih.govacs.org X-ray crystal structures of cyclophilin A complexed with a macrocyclic analog of Sanglifehrin A (SFA) have revealed that the macrocycle is deeply embedded in the same binding site as cyclosporin (B1163) A (CsA). nih.govacs.orgrcsb.org This interaction is stabilized by a network of hydrogen bonds and extensive van der Waals contacts. The affinity of the isolated macrocyclic portion for cyclophilin is nearly identical to that of the intact SFA, underscoring its critical role in binding. nih.govacs.orgpdbj.org
In contrast to the macrocyclic core, the spirolactam moiety, which is connected to the macrocycle via a nine-carbon tether, does not appear to be directly involved in the interaction with cyclophilin A. nih.govacs.orgpdbj.org This was demonstrated through experiments where the spirolactam-containing fragment was cleaved from the macrocycle. nih.govpdbj.org The resulting macrocyclic portion retained its high binding affinity for cyclophilin A, indicating that the spirolactam is not part of the core pharmacophore for this specific interaction. nih.govacs.orgpdbj.org However, the spirolactam domain is believed to be the "effector" domain, responsible for subsequent biological activities after the sanglifehrin-cyclophilin complex is formed. rcsb.org
Within the macrocyclic core, a specific tripeptide unit plays a crucial role in anchoring the molecule to the cyclophilin active site. nih.gov In SFA, this tripeptide consists of Val-meta-Tyr-Pip. nih.gov The interaction is mediated by six direct intermolecular hydrogen bonds between this tripeptide moiety and the cyclophilin protein. nih.govrcsb.org These specific interactions are critical for the high-affinity binding observed with sanglifehrins. The precise nature and conformation of these amino acid residues are key to maintaining the potent cyclophilin-binding activity.
Development of Non-Immunosuppressive Analogs with Retained Cyclophilin Binding
A significant goal in the medicinal chemistry of sanglifehrins has been to decouple their potent cyclophilin-binding activity from their immunosuppressive effects. nih.gov This is driven by the potential to develop novel therapeutics for diseases where cyclophilin inhibition is beneficial, such as viral infections and fibrosis, without causing unwanted immunosuppression. jci.orgnih.gov
Researchers have found that the immunosuppressive activity of sanglifehrins is not solely dependent on their binding to cyclophilin A. researchgate.net This suggests that the mechanism of immunosuppression is distinct from that of CsA, which relies on the formation of a cyclophilin-CsA complex that then inhibits calcineurin. researchgate.net This mechanistic difference provides a basis for designing non-immunosuppressive analogs. Modifications to the "effector" domain, the spirolactam moiety, are a key strategy. For instance, a macrocyclic analog of SFA, which lacks the spirolactam, was shown to not form a ternary complex with inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a proposed mechanism of SFA's immunosuppressive action. jci.org This demonstrates that alterations distant from the cyclophilin-binding domain can abrogate immunosuppressive activity while preserving high-affinity cyclophilin binding.
Designing Analogs with Modified Selectivity for Cyclophilin Isoforms
The rational design of Sanglifehrin C analogs with modified selectivity for different cyclophilin (Cyp) isoforms is a critical area of research aimed at developing targeted therapeutics with reduced off-target effects. While the natural sanglifehrins, including this compound, demonstrate high-affinity binding to cyclophilins, they often exhibit a broad selectivity profile, interacting with multiple isoforms such as CypA, CypB, and CypD. acs.orgnih.gov This lack of specificity can be a significant hurdle in developing drugs for diseases where the activity of a single cyclophilin isoform is implicated. The strategy for engineering isoform selectivity is rooted in the extensive structure-activity relationship (SAR) studies of the sanglifehrin family, particularly Sanglifehrin A, which shares the same essential macrocyclic core as this compound.
The foundational principle for these modifications lies in the discovery that the 22-membered macrocycle is exclusively responsible for the interaction with cyclophilins, while the spirobicyclic "western region" is not essential for binding. nih.govacs.orgnih.gov X-ray crystallography has shown that a tripeptide moiety within the macrocycle is crucial for the high-affinity interaction, forming key hydrogen bonds within the conserved active site of cyclophilins. acs.org
However, achieving isoform selectivity requires moving beyond interactions with the highly conserved active site. The design of selective analogs focuses on exploiting the subtle differences in amino acid residues that exist in less conserved regions adjacent to the main binding pocket. By modifying the macrocyclic scaffold of sanglifehrins, it is possible to introduce functionalities that can form specific interactions—such as hydrogen bonds or hydrophobic contacts—with these non-conserved residues, thereby favoring binding to one isoform over another.
Research has demonstrated the feasibility of this approach. For instance, the development of PROteolysis TArgeting Chimeras (PROTACs) using a simplified, fully synthetic macrocycle derived from the sanglifehrin scaffold has led to compounds that selectively induce the degradation of CypA over the highly similar CypB. nih.gov This selectivity was achieved by designing the macrocycle to fill a subpocket where the residue composition differs between the isoforms (a lysine (B10760008) in CypA versus an arginine in CypB). nih.gov Such findings underscore that rational modifications to the sanglifehrin macrocycle can effectively translate minor sequence variations among cyclophilin isoforms into significant differences in binding affinity and selectivity.
This strategy involves iterative cycles of designing and synthesizing novel analogs with specific modifications on the macrocycle, followed by comprehensive biological evaluation to determine their binding affinities against a panel of cyclophilin isoforms.
Research Findings on Cyclophilin Binding
Initial studies characterized the binding of natural sanglifehrins to CypA. Sanglifehrins A and B were found to have a significantly higher affinity for CypA compared to the well-known cyclophilin inhibitor Cyclosporin A (CsA), whereas Sanglifehrins C and D exhibited an affinity comparable to that of CsA. nih.gov
| Compound | Relative Binding Affinity for Cyclophilin A |
|---|---|
| Sanglifehrin A | 10-20x higher than Cyclosporin A |
| Sanglifehrin B | 10-20x higher than Cyclosporin A |
| This compound | Comparable to Cyclosporin A |
| Sanglifehrin D | Comparable to Cyclosporin A |
| Cyclosporin A | Reference Compound |
Data based on comparative analysis from Sanglifehrins A, B, C and D, novel cyclophilin-binding compounds isolated from Streptomyces sp. A92-308110. I. Taxonomy, fermentation, isolation and biological activity. nih.gov
Further research into sanglifehrin analogs has provided insight into how structural modifications impact binding and selectivity. The "sangamides" are a class of analogs derived from the oxidative cleavage of the sanglifehrin macrocycle. acs.org One such analog, NV556, was developed as a non-immunosuppressive cyclophilin inhibitor. plos.org The table below illustrates the principle of how rational design, starting from a pan-inhibitory scaffold like Sanglifehrin, can lead to analogs with enhanced selectivity. The data for the hypothetical "Analog X" is illustrative of the goals of such a design strategy, based on the successful achievement of selectivity in related scaffolds. nih.gov
| Compound | IC₅₀ for CypA (nM) | IC₅₀ for CypB (nM) | IC₅₀ for CypD (nM) | Selectivity Profile |
|---|---|---|---|---|
| Sanglifehrin A | 6.9 | Potent | Potent | Pan-inhibitor |
| Macrolide Analog (from SFA degradation) | 29.0 | Not Reported | Not Reported | Retains high affinity for CypA |
| Illustrative Selective Analog X | 15.0 | >500 | >1000 | CypA Selective |
Binding data for Sanglifehrin A and its degradation product are derived from experimental studies. nih.govacs.org Data for "Illustrative Selective Analog X" is hypothetical and represents the targeted outcome of rational drug design aimed at enhancing isoform selectivity.
Preclinical Efficacy and Mechanistic Investigations in Disease Models
Antiviral Efficacy in in vitro Replicon Systems and in vivo Animal Models
Sanglifehrin C, as part of the broader sanglifehrin family of natural products, has demonstrated significant potential as an anti-Hepatitis C Virus (HCV) agent in preclinical studies. These compounds are structurally distinct from cyclosporine A (CsA), another cyclophilin inhibitor, and exhibit potent activity by targeting host cyclophilins, which are essential for HCV replication. nih.govnih.gov
In in vitro subgenomic replicon systems, which are instrumental in studying HCV replication, sanglifehrins have shown robust antiviral activity. jst.go.jp Specifically, naturally occurring sanglifehrins A, B, C, and D have been shown to be more potent than CsA at inhibiting the isomerase activity of cyclophilins A, B, and D, and at disrupting the crucial interaction between the HCV non-structural protein 5A (NS5A) and these cyclophilins. nih.govbiorxiv.org Sanglifehrin B (SfB), in particular, was found to be 30- to 50-fold more potent at inhibiting cyclophilin isomerase activity than CsA. nih.govnih.gov In cell-based replicon systems for HCV genotype 1b, sanglifehrins suppressed viral replication in a dose-dependent manner. nih.gov For instance, Sanglifehrin A (SfA) showed potency comparable to or greater than CsA in different Huhot-7 cell lines (Huh 5-2 and Huh 9-13). nih.gov Furthermore, sanglifehrins were found to be active against CsA-resistant HCV replicons, suggesting a distinct advantage and a high genetic barrier to resistance development. nih.govdntb.gov.ua
The antiviral efficacy of sanglifehrin analogues has also been confirmed in in vivo animal models. A non-immunosuppressive sanglifehrin analog, NV556, effectively inhibited HCV replication in humanized-liver mice. researchgate.netjci.org A single administration of NV556 to HCV-infected mice resulted in a significant reduction in viral load in the blood. researchgate.net Remarkably, in one study, no viral rebound was observed five months after a single dose of NV556 was administered four weeks post-infection, indicating a potential for suppressing established viral infections. researchgate.netjci.org These findings underscore the potential of sanglifehrin-based compounds as lead candidates for novel HCV therapies. nih.govnih.gov
| Compound | Target/Assay | Finding | Reference |
| Sanglifehrin A (SfA) | HCV Replicon (Genotype 1b) | EC50 of 320 nM (Huh 5-2 cells) and 19 nM (Huh 9-13 cells) | nih.gov |
| Sanglifehrin B (SfB) | HCV Replicon (Genotype 1b) | EC50 of 70 nM (Huh 5-2 cells) and 160 nM (Huh 9-13 cells) | nih.govnih.gov |
| This compound (SfC) | HCV Replicon (Genotype 1b) | EC50 of 1,780 nM (Huh 5-2 cells) and 3,250 nM (Huh 9-13 cells) | nih.gov |
| Sanglifehrin D (SfD) | HCV Replicon (Genotype 1b) | EC50 of 1,000 nM (Huh 5-2 cells) and 1,280 nM (Huh 9-13 cells) | nih.gov |
| NV556 (SfA analog) | HCV-infected humanized-liver mice | Drastically reduced HCV blood levels after a single oral dose. | researchgate.netjci.org |
The mechanism of action of sanglifehrins, targeting host cyclophilins, suggests a potential for broad-spectrum antiviral activity against other viruses that rely on these host proteins for their replication. bohrium.comacs.org Cyclophilins have been identified as important host factors for several viruses within the Flaviviridae family, which includes not only HCV but also Dengue virus (DENV) and Yellow Fever virus (YFV). bohrium.comacs.orgahajournals.org
While research has been most extensive for HCV, the role of cyclophilins in the replication of other flaviviruses provides a strong rationale for investigating the efficacy of sanglifehrins against them. bohrium.com For instance, cyclophilin A (CypA) is thought to contribute to the formation of the flavivirus replication complex. ahajournals.org The demonstration that cyclophilin inhibitors can be effective against HCV has opened up new therapeutic avenues for other viral infections that currently lack effective antiviral treatments. bohrium.comresearchgate.net Although direct and extensive preclinical studies on this compound against Dengue and Yellow Fever viruses are less documented in the provided sources, the established role of cyclophilins in the lifecycle of these viruses points to a promising area for future research. bohrium.comacs.org The development of potent cyclophilin inhibitors like the sanglifehrins could therefore represent a strategy for creating broad-spectrum antiviral drugs against the Flaviviridae family. sci-hub.ru
Immunomodulatory and Anti-inflammatory Effects in Preclinical Model Systems
Sanglifehrin A (SfA), the most studied compound of the family, exhibits distinct immunomodulatory effects on lymphocytes, though its mechanism differs from other immunophilin-binding drugs like cyclosporin (B1163) A (CsA) and rapamycin (B549165). researchgate.netjci.org While SfA binds to cyclophilin A with a significantly higher affinity than CsA, it does not inhibit the calcineurin phosphatase activity, which is the primary mechanism of CsA's immunosuppression. researchgate.netaai.org
In studies of T-cell proliferation, SfA inhibits alloantigen-stimulated proliferation but appears to act at a later stage in the T-cell activation process than CsA. researchgate.net Unlike CsA, SfA does not affect the transcription or secretion of Interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation. researchgate.netaai.org Instead, its action more closely resembles that of rapamycin, as it blocks IL-2-dependent T-cell proliferation by arresting the cell cycle in the G1 phase. aai.orgaai.orgaai.org However, the mechanism is distinct from rapamycin as SfA does not appear to inhibit the mammalian target of rapamycin (mTOR) pathway. aai.orgaai.org In human peripheral blood mononuclear cell (PBMC) assays stimulated with anti-CD3/anti-CD28, sanglifehrins B and D were more potent inhibitors of proliferation than SfA and SfC, but all were less potent than CsA in this specific assay. nih.gov
Regarding B-cells, SfA has been shown to inhibit the proliferation of mitogen-activated B cells. researchgate.netepo.org This effect is also distinct from rapamycin, as SfA does not affect antibody synthesis induced by CD154/IL-4. researchgate.net The unique profile of sanglifehrins, characterized by potent cyclophilin binding but a non-calcineurin-inhibiting mechanism of immunosuppression, marks them as a novel class of immunomodulatory agents. researchgate.netepo.org
| Compound/Agent | Model System | Effect | Key Finding | Reference |
| Sanglifehrin A (SfA) | Alloantigen-stimulated T-cells | Inhibition of proliferation | Acts at a later stage than CsA; does not affect IL-2 transcription. | researchgate.net |
| Sanglifehrin A (SfA) | IL-2-dependent T-cells | Inhibition of proliferation | Blocks cell cycle at G1 phase, similar to rapamycin but via a different mechanism. | aai.orgaai.org |
| Sanglifehrin B (SfB) | Stimulated human PBMCs | Inhibition of proliferation | IC50 of 480 nM; more potent than SfA and SfC, but less than CsA. | nih.gov |
| Sanglifehrin A (SfA) | Mitogen-activated B-cells | Inhibition of proliferation | Does not affect antibody synthesis, unlike rapamycin. | researchgate.net |
Sanglifehrin A (SfA) has been shown to significantly impact the function of dendritic cells (DCs), which are crucial antigen-presenting cells that initiate and regulate immune responses. aai.orgnih.gov The effects of SfA on DCs are distinct and, in some aspects, more pronounced than its direct actions on lymphocytes, positioning it as a novel type of immunosuppressant. nih.govnih.gov
In vitro studies with human monocyte-derived DCs revealed that SfA influences their differentiation and function. aai.org Specifically, DCs generated in the presence of SfA showed a marked reduction in their capacity for macropinocytosis and receptor-mediated endocytosis. nih.govaai.org This was associated with a decreased expression of C-type lectin receptors, such as the mannose receptor and DC-SIGN, which are important for antigen capture. aai.org
Furthermore, SfA potently inhibits the production of key cytokines by DCs. It has been shown to abrogate the production of bioactive IL-12p70, a critical cytokine in driving T-helper 1 (Th1) responses, by human DCs. aai.orgnih.gov This inhibitory effect occurs rapidly and makes SfA unique compared to CsA and rapamycin. aai.org In addition to cytokine inhibition, SfA also acts as a DC chemokine and migration inhibitor. nih.gov It suppresses the expression and production of several important chemokines (including CCL5, CCL17, CCL19, CXCL9, and CXCL10) by human DCs, thereby inhibiting both DC and T-cell migration. nih.gov
In vivo studies in a rat model confirmed these findings, demonstrating that SfA profoundly decreases DC endocytosis, macropinocytosis, and their allostimulatory activity. nih.gov The ability of SfA to block these key DC functions highlights its potential as an immunomodulatory agent that targets the initial phases of the immune response. nih.govaai.org
Anti-Fibrotic Activity in Preclinical Disease Models (e.g., Multi-Organ Fibrosis)
Recent preclinical research has identified a significant anti-fibrotic activity for Sanglifehrin A (SfA), suggesting its potential for treating diseases characterized by pathological collagen deposition. nih.govjci.org Studies have demonstrated its efficacy in mitigating fibrosis in multiple organs, particularly the skin and lungs. nih.govbiorxiv.orgnih.gov
The primary mechanism behind SfA's anti-fibrotic effect is its interaction with cyclophilin B (PPIB), a collagen chaperone located in the endoplasmic reticulum. nih.govjci.org By binding to PPIB, SfA inhibits its function and induces its secretion from the cell. nih.govnih.gov This disruption prevents TGF-β1-activated myofibroblasts, the primary collagen-producing cells in fibrosis, from effectively synthesizing and secreting mature type I collagen. nih.govjci.org This action occurs without causing endoplasmic reticulum stress or affecting the transcription of collagen mRNA, indicating a specific effect on collagen maturation and secretion. nih.govnih.gov
In a well-established mouse model of fibrosis induced by bleomycin, SfA treatment was shown to reduce established skin and lung fibrosis. nih.govjci.org The administration of SfA led to a decrease in collagen content in the lungs, as measured by hydroxyproline (B1673980) assays, and a reduction in inflammatory monocytes in the skin. nih.govjci.org
The relevance of these findings to human disease was further supported by ex vivo studies. SfA treatment inhibited the secretion of type I collagen from fibrotic lung fibroblasts and precision-cut lung slices obtained from patients with idiopathic pulmonary fibrosis (IPF), a severe and progressive fibrotic lung disease. nih.govjci.orgnih.gov Moreover, a sanglifehrin-based cyclophilin inhibitor, NV556, has shown promise in decreasing liver fibrosis in animal models of nonalcoholic steatohepatitis (NASH). researchgate.net These collective findings highlight the potential of targeting cyclophilin B with sanglifehrin compounds as a novel therapeutic strategy for treating multi-organ fibrosis. nih.govnih.gov
| Compound/Analog | Disease Model | Key Findings | Mechanism | Reference |
| Sanglifehrin A (SfA) | Bleomycin-induced skin and lung fibrosis (mouse) | Reduced established skin and lung fibrosis; decreased collagen content. | Induces secretion of cyclophilin B, inhibiting collagen synthesis by myofibroblasts. | nih.govjci.orgnih.gov |
| Sanglifehrin A (SfA) | Idiopathic Pulmonary Fibrosis (IPF) human lung tissue (ex vivo) | Reduced collagen type I secretion from fibrotic lung fibroblasts and lung slices. | Induces cyclophilin B secretion, inhibiting collagen synthesis. | nih.govjci.orgnih.gov |
| NV556 (SfA analog) | Nonalcoholic steatohepatitis (NASH) (mouse models) | Decreased liver fibrosis. | Cyclophilin inhibition. | researchgate.net |
Anti-Proliferative Activity in Cellular Assays and Preclinical Cancer Models (Mechanistic Focus)
The anti-proliferative properties of sanglifehrins are primarily linked to their potent inhibition of cyclophilins, a family of proteins that play crucial roles in protein folding and cellular signaling and are often overexpressed in cancer cells. nih.govmdpi.com Members of the sanglifehrin family, including this compound (SfC), have demonstrated significant inhibitory activity against various cyclophilin isoforms. nih.gov
Detailed preclinical characterization of the naturally occurring sanglifehrins (A, B, C, and D) has revealed their potent ability to inhibit the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilins A (CypA), B (CypB), and D (CypD). nih.gov All four compounds were found to be more efficient inhibitors of this enzymatic activity than the well-known cyclophilin inhibitor, Cyclosporin A (CsA). nih.gov Specifically, this compound displayed strong inhibitory constants (Ki) against these cyclophilins, indicating high-affinity binding. nih.gov However, it was generally found to be slightly less potent than Sanglifehrin B in these assays. nih.gov The immunosuppressive activity of these compounds was also evaluated, with this compound showing an IC₅₀ of 1,780 nM in an anti-CD3/anti-CD28-stimulated human peripheral blood mononuclear cell (PBMC) assay, making it less potent in this regard than CsA and other sanglifehrins like SfB and SfD. nih.gov
Comparative Inhibitory Activity of Natural Sanglifehrins
This table summarizes the inhibitory constants (Ki) of Sanglifehrins A, B, C, and D against different cyclophilin isoforms, as well as their 50% inhibitory concentration (IC₅₀) for immunosuppressive activity. Data is compared to Cyclosporin A (CsA). nih.gov
| Compound | CypA Ki (nM) | CypB Ki (nM) | CypD Ki (nM) | Immunosuppression IC₅₀ (nM) |
|---|---|---|---|---|
| Sanglifehrin A | 0.61 | 0.59 | 0.64 | 1,340 |
| Sanglifehrin B | 0.32 | 0.20 | 0.30 | 480 |
| This compound | 1.10 | 0.80 | 1.20 | 1,780 |
| Sanglifehrin D | 0.81 | 0.68 | 0.91 | 740 |
| Cyclosporin A | 9.7 | 9.2 | 9.4 | 140 |
While specific mechanistic studies on this compound's anti-proliferative effects in cancer models are limited, extensive research on the closely related Sanglifehrin A (SfA) and its synthetic derivatives provides significant insights into the potential mechanisms of action for this class of compounds.
Studies utilizing SfA have demonstrated that it inhibits T-cell proliferation by inducing cell cycle arrest in the G1 phase. aai.orgnih.gov This effect is a key component of its immunosuppressive properties but is also a critical mechanism in cancer therapy. aai.org In human colon cancer cells (HCT-116), SfA was found to inhibit proliferation through a mechanism involving the inhibition of intracellular Cyclophilin A, which in turn led to the activation of the NF-κB signaling pathway. ijbs.com
Furthermore, a novel cyclophilin inhibitor derived from the sanglifehrin scaffold, NV651, has shown potent anti-proliferative effects in various hepatocellular carcinoma (HCC) cell lines. mdpi.com Mechanistically, NV651 was found to induce cell cycle arrest at the G₂/M phase, specifically in mitosis. mdpi.com Transcriptome analysis of HCC cells treated with NV651 revealed a decreased expression of genes involved in the cell cycle and DNA repair pathways. nih.govmdpi.com This disruption of DNA repair processes suggests a potential for synergistic effects with DNA-damaging chemotherapy agents. nih.gov Indeed, studies have shown that combining the sanglifehrin-based inhibitor NV651 with cisplatin (B142131) results in synergistic effects, increasing cell death in HCC cells. nih.gov A similar synergistic outcome was noted when Cyclophilin A was suppressed by Sanglifehrin A in combination with cisplatin. nih.gov
Mechanistic Effects of Sanglifehrin Analogs in Cancer Cells
This table outlines the observed anti-proliferative mechanisms for Sanglifehrin A and its derivative, NV651, in different cancer cell models.
| Compound | Cell Line(s) | Observed Mechanism | Reference |
|---|---|---|---|
| Sanglifehrin A | T-cell clones | Induces G1 cell cycle arrest. | aai.org |
| Sanglifehrin A | HCT-116 (Colon Cancer) | Inhibits proliferation via NF-κB signal activation. | ijbs.com |
| NV651 | HEPG2 (Hepatocellular Carcinoma) | Decreases expression of genes in cell cycle and DNA repair pathways. | nih.govmdpi.com |
| NV651 | Hepatocellular Carcinoma cell lines | Induces cell cycle arrest in the G₂/M phase. | mdpi.com |
These findings collectively indicate that sanglifehrins exert their anti-proliferative effects by inhibiting cyclophilins, leading to significant disruptions in critical cellular processes such as cell cycle progression and DNA repair. While this compound itself is a potent cyclophilin inhibitor, the detailed anti-cancer mechanisms are best understood from studies on its close analogue, Sanglifehrin A, and synthetic derivatives like NV651.
Future Research Directions and Mechanistic Therapeutic Potential
Further Elucidation of Downstream Molecular Targets and Signaling Cascades
While it is established that sanglifehrins bind to cyclophilins, the precise downstream molecular consequences of this interaction, particularly for Sanglifehrin C, are not fully understood. nih.govaai.org Future research will likely focus on delineating the specific signaling cascades modulated by the this compound-cyclophilin complex. Unlike Cyclosporin (B1163) A (CsA), the Sanglifehrin A (SfA)-cyclophilin A complex does not inhibit calcineurin, indicating a different mechanism of action for immunosuppression. aai.orgaai.org
Key research questions to be addressed include:
Identification of Ternary Complexes: Investigating whether this compound, in complex with cyclophilins, recruits other proteins to form functional ternary complexes, similar to how SfA can form a complex with cyclophilin A and IMPDH2. google.com
Modulation of Kinase Pathways: Studies have shown that SfA can inhibit the Raf-1/MEK/ERK pathway and inactivate cyclin-dependent kinase 2 (Cdk2), leading to a G1 phase cell cycle arrest. nih.gov Future studies will need to determine if this compound exerts similar or distinct effects on these and other kinase signaling pathways, such as the MAPK/ERK pathway. mdpi.comdrugbank.com
Impact on Transcription Factors: Understanding how this compound affects the activity of key transcription factors involved in immune responses and cell proliferation, beyond the NF-AT pathway, which is the primary target of the CsA-calcineurin axis. mdpi.com
Exploration of Novel Mechanistic Therapeutic Applications
The unique biological profile of sanglifehrins opens the door to therapeutic applications beyond their initial discovery as immunosuppressants.
Antiviral Therapies: Sanglifehrins have shown potent activity against Hepatitis C virus (HCV) by disrupting the interaction between viral proteins (like NS5A) and host cyclophilins (CypA, CypB, and CypD). nih.gov Sanglifehrin B, which is structurally similar to this compound, was found to be significantly more potent than CsA in this regard. nih.gov Future research will explore the potential of this compound and its non-immunosuppressive analogs as broad-spectrum antiviral agents against other viruses that rely on host cyclophilins for replication, such as other Flaviviridae family members and coronaviruses. mdpi.comresearchgate.netscienceopen.com
Anti-fibrotic Agents: Recent studies have identified cyclophilin B (PPIB) as a major cellular target of SfA. nih.govbiorxiv.orgresearchgate.net SfA binding to PPIB in the endoplasmic reticulum induces its secretion, which in turn prevents the synthesis of collagen type I by myofibroblasts. biorxiv.orgresearchgate.net This discovery points to a novel therapeutic application for sanglifehrins, including this compound, in treating fibrotic diseases of the lungs, skin, and other organs. google.comnih.gov Developing non-immunosuppressive analogs would be a key goal for this application. nih.govbiorxiv.org
Oncology: The antiproliferative properties of sanglifehrins suggest their potential use in cancer therapy. aai.org Cyclophilins are overexpressed in several cancers and contribute to therapy resistance and cell proliferation. mdpi.com A novel cyclophilin inhibitor based on the sanglifehrin scaffold, NV651, has been shown to decrease the expression of genes involved in the cancer cell cycle and DNA repair in hepatocellular carcinoma cells. mdpi.com Future work could investigate the efficacy of this compound analogs in various cancer models, potentially in combination with existing chemotherapeutic agents. mdpi.com
Advanced Synthetic Strategies for Complex Analog Development with Improved Profiles
The natural sanglifehrins, while potent, have limitations such as low oral bioavailability and solubility. nih.gov Overcoming these challenges requires advanced synthetic and biosynthetic approaches to generate analogs with improved pharmacokinetic properties and targeted activity.
Total Synthesis and Derivatization: The complex structure of sanglifehrins, featuring a 22-membered macrocycle and a unique spirolactam, presents a significant synthetic challenge. researchgate.net Recent successes in the total synthesis of Sanglifehrin A and B have paved the way for creating novel analogs by modifying the spirolactam and other parts of the molecule. google.comresearchgate.net These strategies will be crucial for developing this compound analogs.
Biosynthetic Engineering: The microorganism that produces sanglifehrins, Streptomyces sp. A92-308110, is amenable to biosynthetic engineering. nih.govnih.gov This approach allows for the creation of novel analogs by manipulating the genetic blueprint of the producing organism, which could lead to large-scale production of optimized compounds. nih.gov
Structure-Activity Relationship (SAR) Studies: A key focus will be on generating analogs that are non-immunosuppressive while retaining their desired antiviral or anti-fibrotic activities. biorxiv.orgacs.org This involves carefully mapping the regions of the molecule responsible for its different biological effects to guide the design of more selective compounds. acs.org
Application of Chemical Proteomics and Advanced Chemical Biology Tools for Target Identification
A significant challenge in understanding the full spectrum of sanglifehrin activity is identifying all of their cellular binding partners. google.com
Photo-affinity Labeling (PAL): This powerful chemical proteomics technique has been instrumental in identifying cyclophilin B as a primary target of SfA in living cells. nih.govbiorxiv.orgcloudfront.net By attaching a photoactivatable group to a this compound molecule, researchers can covalently link it to its interacting proteins upon UV irradiation, allowing for their subsequent identification by mass spectrometry. nih.govcloudfront.net This unbiased approach can reveal novel targets and off-targets.
PROTACs (PROteolysis TArgeting Chimeras): Researchers have designed antiviral PROTACs based on sanglifehrin scaffolds. researchgate.net These molecules are designed to specifically target a protein of interest (like cyclophilin A) and recruit the cell's own machinery to degrade it. researchgate.netscienceopen.com Applying this technology to this compound could lead to highly specific therapeutic agents that eliminate the target protein rather than just inhibiting it.
Deepening Understanding of Host-Pathogen Interactions Involving Cyclophilins Beyond Hepatitis C Virus
Cyclophilins are host factors that are exploited by a wide range of pathogens for their replication and to evade the host immune system. researchgate.netresearchgate.net
Other Viral Infections: The role of cyclophilins in the lifecycle of viruses such as HIV, dengue virus, yellow fever virus, and coronaviruses is an active area of research. mdpi.comscienceopen.com this compound and its analogs could be investigated as potential inhibitors of these viruses by targeting the essential host-pathogen interactions mediated by cyclophilins.
Innate Immunity Modulation: Cyclophilins can be secreted from cells and act as signaling molecules in the innate immune response. acs.org By modulating cyclophilin activity, sanglifehrins may influence the host's ability to fight off infections in ways that are still being uncovered. For instance, inhibiting cyclophilin A has been shown to restore the activity of the antiviral protein kinase R (PKR) in HCV-infected cells. mdpi.comscienceopen.com Future studies will explore how this compound affects these broader immune signaling pathways during infection.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Sanglifehrin C's interaction with cyclophilin A (CYPA), and what experimental methods are used to validate this interaction?
- Methodological Answer : The interaction between this compound and CYPA is typically validated using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () . Structural insights are obtained through X-ray crystallography , which resolves the ternary complex (e.g., CYPA:this compound:KRAS mutant) to identify critical binding residues (e.g., hydrophobic pockets, hydrogen-bonding networks) . For example, in Sanglifehrin A analogs, the macrocyclic core enhances CYPA binding by reducing conformational entropy, a principle likely applicable to this compound .
Q. What are the key structural features of this compound that contribute to its bioactivity, and how are these identified through structure-activity relationship (SAR) studies?
- Methodological Answer : SAR studies focus on modifying the macrocyclic core , side-chain substituents , and hydrogen-bond donors/acceptors to optimize bioactivity. Key steps include:
- Synthetic diversification : Introducing functional groups (e.g., acrylamide warheads for covalent targeting) while preserving the macrocycle’s rigidity .
- Biological assays : Testing derivatives in in vitro CYPA-binding assays and cellular models (e.g., mitochondrial swelling assays for mPTP modulation) .
- Data correlation : Using computational tools (e.g., molecular docking) to link structural changes to activity trends .
Q. How is this compound synthesized in the laboratory, and what are the critical steps in its total synthesis?
- Methodological Answer : Total synthesis involves retrosynthetic analysis to break the molecule into manageable fragments. Critical steps include:
-
Macrocyclization : Achieving the 23-membered ring via ring-closing metathesis or biomimetic strategies .
-
Stereochemical control : Using chiral auxiliaries or asymmetric catalysis to establish multiple stereocenters.
-
Functionalization : Late-stage modifications (e.g., acrylamide addition) to enhance target engagement .
Synthetic Step Key Challenges Yield Optimization Strategies Macrocycle Formation Conformational strain, regioselectivity Solvent tuning, catalyst optimization Stereocenter Installation Racemization risks Low-temperature reactions Covalent Warhead Addition Reactivity control Protecting-group strategies
Advanced Research Questions
Q. How can researchers design robust binding assays to quantify this compound's affinity for CYPA while minimizing experimental variability?
- Methodological Answer : To ensure reproducibility:
- Assay standardization : Use consistent buffer conditions (pH 7.4, 150 mM NaCl) and temperature (25°C) .
- Controls : Include CYPA-binding competitors (e.g., cyclosporine A) to validate specificity .
- Data normalization : Express results as ΔA520/min/mg protein (for mPTP assays) or ± SEM (for binding assays) .
Q. What strategies are employed to resolve contradictory findings regarding this compound's effects on mitochondrial permeability transition pore (mPTP) regulation in different cellular models?
- Methodological Answer : Contradictions may arise from cell-type-specific CYPA expression or assay conditions (e.g., calcium loading). Resolution strategies include:
- Meta-analysis : Systematically compare studies using the PICO framework (Population: cell lines; Intervention: this compound dosage; Comparison: untreated controls; Outcome: mPTP opening rate) .
- Standardized protocols : Adopt uniform mitochondrial isolation methods and calcium concentrations (e.g., 200 µM Ca²⁺) .
Q. How do researchers optimize this compound's pharmacokinetic properties through structural modifications without compromising its target specificity?
- Methodological Answer : Optimization involves:
- LogP adjustment : Introducing polar groups (e.g., acetamide) to improve solubility while retaining macrocycle rigidity for CYPA binding .
- Metabolic stability : Replace labile esters with ethers or carbamates to reduce hepatic clearance.
- In vivo validation : Pharmacokinetic profiling in rodent models to assess bioavailability (, ) .
Q. What computational approaches are used to model this compound's ternary complex formation with CYPA and KRAS mutants, and how are these validated experimentally?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ternary complex stability over 100-ns trajectories to identify critical interaction hotspots .
- Free-energy perturbation (FEP) : Calculate binding energy changes for structural variants (e.g., acrylamide vs. reversible warheads) .
- Experimental validation : Compare computational predictions with crystallographic data and cellular efficacy assays (e.g., KRAS-dependent proliferation inhibition) .
Guidance for Data Integrity and Reproducibility
- Data documentation : Archive raw datasets (e.g., SPR sensorgrams, crystallography coordinates) in public repositories (e.g., PDB, Zenodo) .
- Reproducibility checks : Provide step-by-step synthetic protocols and assay conditions in Supplementary Information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
